Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 338419-40-2
VCID: VC6840679
InChI: InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(9-4-3-7-19-15(9)23-14)22-8-10-11(17)5-2-6-12(10)18/h2-7H,8H2,1H3
SMILES: COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=CC=C3Cl)Cl
Molecular Formula: C16H11Cl2NO3S
Molecular Weight: 368.23

Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate

CAS No.: 338419-40-2

Cat. No.: VC6840679

Molecular Formula: C16H11Cl2NO3S

Molecular Weight: 368.23

* For research use only. Not for human or veterinary use.

Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate - 338419-40-2

Specification

CAS No. 338419-40-2
Molecular Formula C16H11Cl2NO3S
Molecular Weight 368.23
IUPAC Name methyl 3-[(2,6-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(9-4-3-7-19-15(9)23-14)22-8-10-11(17)5-2-6-12(10)18/h2-7H,8H2,1H3
Standard InChI Key FVHTYYYQIWSZCK-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=CC=C3Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate features a fused thieno[2,3-b]pyridine core substituted at the 3-position with a 2,6-dichlorobenzyl ether group and at the 2-position with a methyl carboxylate moiety. The molecular formula is C₁₆H₁₁Cl₂NO₃S, with a molecular weight of 368.23 g/mol. Its IUPAC name, methyl 3-[(2,6-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate, reflects the substituents’ positions and connectivity.

Key Structural Features:

  • Thieno[2,3-b]pyridine Core: A bicyclic system combining thiophene and pyridine rings, known for electronic delocalization and bioisosteric compatibility with purine bases .

  • 2,6-Dichlorobenzyl Ether: A lipophilic substituent enhancing membrane permeability and potential receptor binding via halogen interactions .

  • Methyl Carboxylate: A polar group influencing solubility and serving as a synthetic handle for further derivatization.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (FVHTYYYQIWSZCK-UHFFFAOYSA-N) and SMILES (COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=CC=C3Cl)Cl) provide unambiguous representations of its connectivity. Computational models predict a planar geometry for the thienopyridine core, with the dichlorobenzyl group adopting a perpendicular orientation to minimize steric hindrance.

Synthesis and Physicochemical Properties

Challenges in Synthesis:

  • Regioselective introduction of the benzyl ether group at the 3-position.

  • Purification difficulties due to the compound’s low solubility in common organic solvents.

Physicochemical Characteristics

PropertyValue/Description
Molecular Weight368.23 g/mol
SolubilityLow in water; moderate in DMSO
StabilityStable under inert atmosphere
Melting PointNot reported
LogP (Predicted)3.8 ± 0.5

The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 3.8) suggest suitability for lipid-based drug formulations. Stability studies indicate no decomposition under standard storage conditions (-20°C, desiccated).

CompoundIC₅₀ (c-Met Inhibition)Antibacterial MIC (μg/mL)
Imidazo[1,2-α]pyridine-triazole 5–25 μM12.5–50
3-Amino-7-(2,6-dichlorobenzyl) N/A6.25
This CompoundNot testedNot tested

Molecular Docking Insights

Docking studies of analogous compounds into c-Met (PDB: 3LQ8) reveal:

  • Hydrogen Bonds: Between the pyridine nitrogen and Met1160/Lys1110 residues.

  • Halogen Interactions: 2,6-Dichlorophenyl group engages in hydrophobic contacts with Phe1223 .

  • Binding Energy: Estimated ΔG ≈ -170 kJ/mol, comparable to known inhibitors like foretinib .

Applications in Drug Discovery

Anticancer Agent Development

The compound’s structural similarity to c-Met inhibitors positions it as a candidate for:

  • Targeted Therapies: Potential use in non-small cell lung cancer (NSCLC) and pancreatic adenocarcinoma .

  • Combination Regimens: Synergy with DNA-damaging agents due to kinase inhibition pathways.

Antimicrobial Applications

While untested, the 2,6-dichlorobenzyl moiety’s electron-withdrawing properties may enhance potency against Gram-positive pathogens, akin to related triazolopyridazines .

Comparison with Structural Isomers

2,4-Dichloro vs. 2,6-Dichloro Substituents

Parameter2,4-Dichloro Isomer2,6-Dichloro Isomer
Molecular Weight368.2 g/mol368.23 g/mol
Predicted LogP3.7 ± 0.53.8 ± 0.5
Synthetic AccessibilityModerateModerate
Bioactivity DataLimitedLimited

The 2,6-dichloro isomer exhibits marginally higher lipophilicity, potentially favoring blood-brain barrier penetration for CNS-targeted applications .

Future Research Directions

  • Comprehensive Bioassays: Prioritize testing against c-Met-dependent cancer cell lines (e.g., H1993 NSCLC).

  • SAR Studies: Synthesize analogs with varied substituents (e.g., fluoro, methoxy) to optimize potency/selectivity.

  • Formulation Development: Address solubility limitations via prodrug strategies or nanoparticle encapsulation.

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